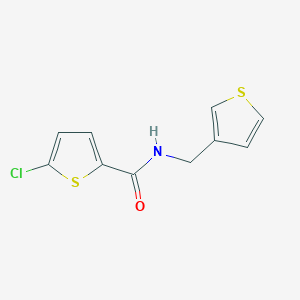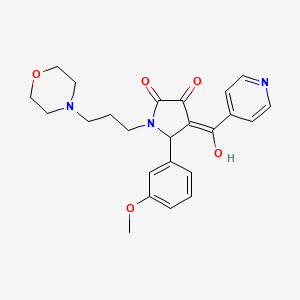![molecular formula C22H23N5O3 B2437101 N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207031-34-2](/img/structure/B2437101.png)
N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include an indole ring, a pyrazolopyridine ring, a tetrahydrofuran ring, and an amide group. The indole ring is a common motif in many biologically active compounds, including the neurotransmitter serotonin . The pyrazolopyridine ring is a heterocyclic ring that is found in many pharmaceuticals. The tetrahydrofuran ring is a common motif in many natural products and pharmaceuticals. The amide group is a key functional group in proteins and is often involved in drug-receptor interactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the formation of the pyrazolopyridine ring, and the coupling of these two components. The tetrahydrofuran ring could be formed through a cyclization reaction, and the amide group could be introduced through a coupling reaction with an appropriate carboxylic acid .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the configuration of the bonds between them. The presence of the indole and pyrazolopyridine rings would likely result in a rigid, planar structure. The tetrahydrofuran ring and the amide group could introduce some flexibility into the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The indole ring is susceptible to electrophilic substitution reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indole and pyrazolopyridine rings could contribute to the compound’s aromaticity and stability. The amide group could influence the compound’s solubility and hydrogen bonding properties .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : Kumar and Mashelker (2007) explored the synthesis of related heterocyclic compounds, which could have applications in hypertension treatment. They prepared various oxadiazole derivatives starting from ethyl 2H-pyrano pyridine-3-carboxylate, indicating a methodology potentially applicable to the synthesis of the compound (Kumar & Mashelker, 2007).
- Microwave-Assisted Synthesis : Anekal and Biradar (2012) conducted comparative studies on conventional and microwave-assisted synthesis of indole derivatives. Their research suggests that microwave irradiation can reduce the reaction time and improve yields, which could be relevant for synthesizing the compound of interest more efficiently (Anekal & Biradar, 2012).
Potential Therapeutic Applications
- Antimicrobial and Anticancer Properties : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that demonstrated significant antimicrobial and anticancer activities. This suggests potential therapeutic applications for similar compounds, including the one (Rahmouni et al., 2016).
- Antitubercular Activity : Amaroju et al. (2017) investigated pyrazolo[4,3-c]pyridine carboxamides as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Their study revealed that certain analogues were effective against MTB, suggesting a possible application for the compound in treating tuberculosis (Amaroju et al., 2017).
Imaging and Diagnostic Use
- Potential PET Tracer : Wang et al. (2018) synthesized a compound structurally similar to the one as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation. This indicates the possibility of using the compound or its derivatives in medical imaging and diagnosis (Wang et al., 2018).
作用機序
The mechanism of action of the compound would depend on its biological target. The indole ring could potentially interact with a variety of biological receptors, due to its similarity to the structure of serotonin . The amide group could also be involved in hydrogen bonding interactions with a biological target .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c28-21(23-8-7-14-10-24-19-6-2-1-5-16(14)19)17-12-27(11-15-4-3-9-30-15)13-18-20(17)25-26-22(18)29/h1-2,5-6,10,12-13,15,24H,3-4,7-9,11H2,(H,23,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZRHWTUAVLOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)

![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)



![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2437035.png)
![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)
